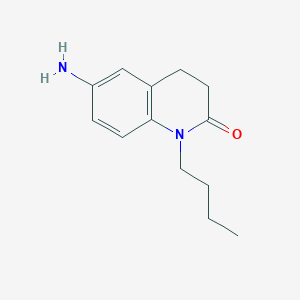
6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoline core with an amino group at the 6th position and a butyl group at the 1st position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis.
Introduction of the Butyl Group: Alkylation reactions can be used to introduce the butyl group at the 1st position.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized for industrial applications.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various dihydroquinoline derivatives.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, so this compound might be explored for similar activities.
Industry: Possible applications in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, and DNA, leading to a range of biological effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of the quinoline family.
Chloroquine: A well-known antimalarial drug.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Uniqueness
6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other quinoline derivatives.
生物活性
6-Amino-1-butyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with a molecular formula of C11H14N2O and a molecular weight of approximately 206.24 g/mol. This compound features a quinoline core structure, characterized by the presence of an amino group and a butyl side chain, which contribute to its unique chemical properties and potential biological activities. Research into this compound indicates promising avenues for drug development, particularly in areas such as antimicrobial and anticancer therapies.
Chemical Structure and Properties
The structural uniqueness of this compound is attributed to its combination of functional groups that enhance its reactivity and biological activity. The following table summarizes key features of this compound compared to related quinoline derivatives:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 6-Aminoquinoline | Lacks the butyl group; simpler structure | Less versatile in functionalization |
| 2-Hydroxyethylquinoline | Contains a hydroxyethyl group; no amino group | Reduced biological activity due to lack of amino |
| 7-Amino-1-butyl-3,4-dihydroquinolin | Similar but with a different position for amino | May exhibit different reactivity patterns |
Biological Activity
Research indicates that compounds related to this compound exhibit various biological activities, including:
While the specific mechanism of action for this compound remains unclear, it is hypothesized that it may interact with various biological targets, including enzymes and receptors involved in disease processes. Research into similar compounds suggests that they can modulate biological pathways by binding to specific molecular targets .
Case Studies
A pilot study evaluated related dihydroquinolinone derivatives for their affinity to dopamine receptor D2 (D2R) and cytotoxicity profiles. While this study did not focus specifically on this compound, it provides insights into the potential for these compounds to influence central nervous system (CNS) activity and their relevance in treating neurological disorders .
Another study explored the structure–activity relationship (SAR) of various quinoline derivatives as inhibitors of nitric oxide synthase (NOS). This research highlighted the importance of side chain length and terminal amine nature in enhancing inhibitory potency against nNOS, suggesting that similar investigations could be valuable for understanding the biological activity of this compound .
特性
IUPAC Name |
6-amino-1-butyl-3,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-3-8-15-12-6-5-11(14)9-10(12)4-7-13(15)16/h5-6,9H,2-4,7-8,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNRIFONNUAXBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














